REACTION_SMILES
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[BH4-:17].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH:1]([CH3:2])([CH3:3])[n:4]1[cH:5][cH:6][c:7]2[cH:8][cH:9][c:10]([C:13](=[O:14])[O:15][CH3:16])[cH:11][c:12]12.[Li+:18]>>[CH:1]([CH3:2])([CH3:3])[n:4]1[cH:5][cH:6][c:7]2[cH:8][cH:9][c:10]([CH2:13][OH:14])[cH:11][c:12]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2ccn(C(C)C)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CC(C)n1ccc2ccc(CO)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |